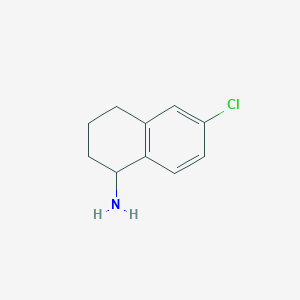

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBWLMFFVWVGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the chlorination of 1,2,3,4-tetrahydronaphthalen-1-amine. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes and amine derivatives, which can be further utilized in different chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves chlorination followed by amination of 1,2,3,4-tetrahydronaphthalene. Common reagents include thionyl chloride or phosphorus pentachloride for chlorination and ammonia or amine derivatives for the amination step. The reaction conditions are optimized for high yield and purity in industrial settings.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation and substitution reactions.

Biology

Research indicates that this compound exhibits biological activities , including:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacterial strains.

- Anticancer Potential : Preliminary research suggests it may induce apoptosis in cancer cells through specific molecular interactions.

Medicine

The compound is being investigated for its potential as a pharmaceutical agent . Its interactions with neurotransmitter systems indicate possible applications in treating neurological disorders and mood disorders.

Neuropharmacological Studies

In animal models, administration of this compound resulted in significant behavioral changes indicative of dopaminergic modulation. Key findings include:

- Reduced anxiety-like behaviors

- Increased exploratory activity

Inhibition Studies

In vitro assays demonstrated effective inhibition of specific enzyme activities related to neurotransmitter metabolism:

| Compound | IC50 (µM) | Primary Target | Therapeutic Potential |

|---|---|---|---|

| This compound | 0.17 | Monoamine Oxidase Inhibition | Antidepressant |

| Fosmidomycin | 0.05 | Dxr Inhibition | Antimicrobial |

| (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | 0.24 | Serotonin Receptor | Mood Stabilizer |

Wirkmechanismus

The mechanism of action of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: This is a closely related compound with similar properties but different solubility and stability characteristics.

1,2,3,4-Tetrahydronaphthalen-1-amine: The non-chlorinated version of the compound, which has different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in different research and industrial applications .

Biologische Aktivität

6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1337048-94-8) is a chemical compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydronaphthalene structure with a chlorine atom and an amine group, which contribute to its reactivity and biological properties. Research indicates that it may exhibit antimicrobial and anticancer activities, making it a valuable candidate for further investigation in drug development.

- Molecular Formula: C₁₀H₁₂ClN

- Molecular Weight: 181.66 g/mol

- SMILES Representation: C1CC(C2=C(C1)C=C(C=C2)Cl)N

- InChI Key: MBBWLMFFVWVGIC-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:

- Enzyme Inhibition: The compound may inhibit enzymes involved in microbial growth or cancer cell proliferation.

- Receptor Modulation: It can bind to receptors that regulate various physiological processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. For instance:

- In vitro Studies: Compounds similar to this compound have demonstrated significant activity against various bacterial strains and fungi. The presence of the chlorine atom enhances its potency compared to non-halogenated analogs.

Anticancer Activity

Studies indicate that this compound may also have anticancer effects:

- Cell Line Studies: In vitro assays have shown that derivatives of tetrahydronaphthalene compounds can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine at the 7-position | May exhibit different pharmacological properties |

| (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chiral molecule | Potential use in asymmetric synthesis |

| 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine at the 5-position | Different steric effects influencing biological interactions |

Study on Antimicrobial Properties

A recent study focused on the antimicrobial activity of various tetrahydronaphthalene derivatives including this compound. The results indicated that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts. The study concluded that the chlorine substituent plays a crucial role in increasing the lipophilicity and membrane permeability of these compounds .

Investigation into Anticancer Mechanisms

Another research effort explored the anticancer potential of this compound by examining its effects on various cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for enantioselective synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine, and how can chiral purity be optimized?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, tert-butanesulfinyl imine intermediates (e.g., (SS)-4g) enable stereochemical control during alkylation or reduction steps . Column chromatography (hexane/AcOEt gradients) is effective for isolating enantiomers with ≥75% yield and high optical purity ([α]D = +50.6) . Chiral HPLC or polarimetry should be used to validate enantiomeric excess (ee).

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry?

- Methodological Answer : Combine X-ray crystallography (using SHELX programs for refinement ) with DFT calculations to validate stereochemical assignments. For example, DFT-computed NMR shifts can resolve discrepancies between experimental -NMR data and proposed configurations . Synchrotron radiation is recommended for high-resolution crystallographic data to detect subtle conformational differences.

Q. What analytical techniques are suitable for identifying impurities in synthesized batches?

- Methodological Answer : Use LC-MS with reference standards (e.g., (1RS,4SR)-4-(4-Chlorophenyl)-N-methyl derivatives ) to detect and quantify byproducts. High-resolution mass spectrometry (HRMS) and -NMR can distinguish regioisomers or diastereomers. Impurity thresholds should align with ICH guidelines for pharmaceutical intermediates.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) address contradictions in reaction mechanisms for C(sp³)–H amination involving this compound?

- Methodological Answer : Perform DFT calculations to map potential energy surfaces for C–H activation pathways. Compare transition states for intramolecular vs. intermolecular amination, especially when using heme-based catalysts (e.g., engineered cytochrome P450 variants ). Validate predictions with kinetic isotope effects (KIEs) and deuterium-labeling experiments.

Q. What strategies improve catalytic efficiency in the synthesis of structurally related tetrahydronaphthalen-1-amine derivatives?

- Methodological Answer : Optimize earth-abundant metal catalysts (e.g., UiO-FeBr in MOF frameworks ) for C–N coupling. Key parameters:

Q. How can conflicting crystallographic and spectroscopic data for diastereomeric salts be resolved?

- Methodological Answer : Use SHELXD for phase problem resolution in twinned crystals , paired with solid-state NMR to probe hydrogen-bonding networks. For example, mandelate counterions (e.g., in sertraline derivatives ) can induce distinct packing patterns detectable via - CP/MAS NMR.

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between reported methods for similar tetrahydronaphthalen-1-amine derivatives?

- Methodological Answer : Variability often arises from:

- Protecting group choice : Boc vs. sulfinyl groups impact steric hindrance .

- Catalyst deactivation : Trace moisture or oxygen degrades metal catalysts (e.g., FeBr in MOFs ).

- Purification thresholds : Column chromatography vs. recrystallization affects recovery of polar intermediates.

Structural and Functional Analogues

Q. What structural features of this compound correlate with biological activity in neurotransmitter reuptake inhibition?

- Methodological Answer : The chloro-substituted aromatic ring and amine group mimic pharmacophores in SSRIs (e.g., sertraline derivatives ). Structure-activity relationship (SAR) studies show:

| Modification | Impact on Activity |

|---|---|

| Chlorine → Fluorine | Reduced potency |

| N-Methylation | Enhanced selectivity for SERT |

| Tetralin ring opening | Loss of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.